N-(tert-butyl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

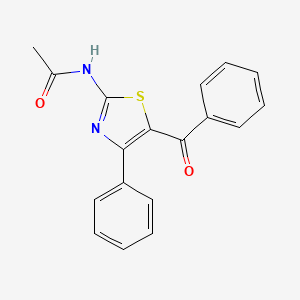

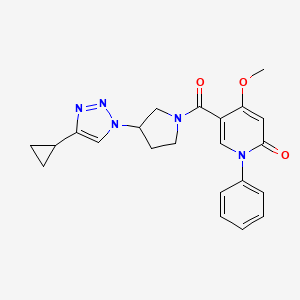

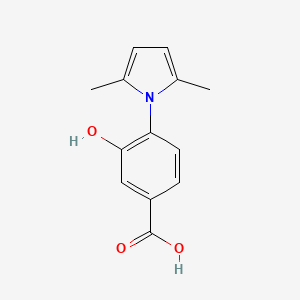

N-(tert-butyl)-2-nitrobenzamide is a chemical compound that contains a tert-butyl group, a nitro group, and an amide group . The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula -C4H9 .

Synthesis Analysis

The synthesis of N-(tert-butyl)-2-nitrobenzamide could potentially involve the reaction of tert-butyl bromide with amides in the presence of manganese compounds . Another possible method is the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . A more recent method involves the use of tert-butyl nitrite (TBN) as a source of carbon for the synthesis of N-tert-butyl amides from nitriles and water under very mild conditions .Molecular Structure Analysis

The molecular structure of N-(tert-butyl)-2-nitrobenzamide can be characterized using techniques such as NMR spectroscopy . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

The tert-butyl group in N-(tert-butyl)-2-nitrobenzamide can undergo various reactions. For instance, it can participate in nitration reactions of alkane, alkene, alkyne, and aromatic compounds . It can also be involved in nitrosylation and sequential nitrosylation reactions .Physical And Chemical Properties Analysis

N-(tert-butyl)-2-nitrobenzamide is a solid at room temperature and is stored at 0-8°C . The tert-butyl group in the compound is highly dipolar and is a strong hydrogen bond acid and base .Aplicaciones Científicas De Investigación

Catalyzed Synthesis

- Yan et al. (2016) developed a mild and efficient annulation of 2-aminobenzamides and tert-butyl nitrite, offering a new method for synthesizing 1,2,3-benzotriazine-4-(3H)-ones under acid-free conditions, highlighting the role of tert-butyl nitrite as a nitrogen source in organic synthesis (Yan et al., 2016).

Synthesis and Properties of Nitroxides

- Zhurko et al. (2020) explored the synthesis and properties of highly strained nitroxides, such as 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl, which are significant in biophysics, structural biology, and biomedical research, indicating the importance of tert-butyl groups in the stability of nitroxides (Zhurko et al., 2020).

Crystal Structure and Spectroscopic Properties

- Gholivand et al. (2009) synthesized N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide and analyzed its structural and conformational properties using spectroscopy and X-ray diffraction. This study provides insight into the structural characteristics of compounds involving tert-butyl groups (Gholivand et al., 2009).

Antiferromagnetic Exchange Interaction

- Fujita et al. (1996) studied the antiferromagnetic exchange interaction in 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), showcasing the application of tert-butyl nitroxides in understanding magnetic properties in organic compounds (Fujita et al., 1996).

Directed Metalation

- Reitz and Massey (1990) demonstrated the potential of N-tert-butyl-N-methylbenzamides in directed metalation syntheses, an important technique in organic synthesis (Reitz & Massey, 1990).

Electrocatalytic Applications

- Kashiwagi et al. (2002) explored the electrocatalytic applications of β-phosphonylated nitroxide, prepared using tert-butylamine, in the oxidation of alcohol, indicating the potential of tert-butyl derivatives in electrochemistry (Kashiwagi et al., 2002).

Cocrystal Design

- Tothadi and Desiraju (2013) focused on designing ternary cocrystals involving 4-nitrobenzamide, highlighting the importance of tert-butyl derivatives in supramolecular chemistry (Tothadi & Desiraju, 2013).

Versatility in Organic Synthesis

- Li and Jia (2017) reviewed the applications of tert-butyl nitrite in various organic transformations, emphasizing its versatility as a metal-free reagent (Li & Jia, 2017).

Direcciones Futuras

The use of tert-butyl nitrite (TBN) as a source of carbon for the synthesis of N-tert-butyl amides from nitriles and water under very mild conditions is a recent development in the field . This method has the potential for further exploration and optimization. Additionally, the use of the tert-butyl group as a functional group in strategic synthetic planning for complex molecular architectures is a novel approach that could be further investigated .

Propiedades

IUPAC Name |

N-tert-butyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-6-4-5-7-9(8)13(15)16/h4-7H,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMADOZDALQJUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}oxolan-2-one](/img/structure/B2834557.png)

![3-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834569.png)

![8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2834570.png)